4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid

medicinal chemistry building block structure-activity relationship

4-Chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid is a halogenated benzoic acid derivative bearing a fused cyclic sulfonamide (isothiazolidine-1,1-dioxide) substituent at the 3-position and a chlorine atom at the 4-position of the aromatic ring. With a molecular formula of C₁₀H₁₀ClNO₄S and a molecular weight of 275.71 g/mol, the compound belongs to the broader class of sulfonamide-containing benzoic acid building blocks, which are employed in medicinal chemistry for the synthesis of enzyme inhibitors targeting carbonic anhydrases, protein tyrosine phosphatases, and NTPDases.

Molecular Formula C10H10ClNO4S
Molecular Weight 275.71 g/mol
CAS No. 1016508-33-0
Cat. No. B3362831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid
CAS1016508-33-0
Molecular FormulaC10H10ClNO4S
Molecular Weight275.71 g/mol
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)C(=O)O)Cl
InChIInChI=1S/C10H10ClNO4S/c11-8-3-2-7(10(13)14)6-9(8)12-4-1-5-17(12,15)16/h2-3,6H,1,4-5H2,(H,13,14)
InChIKeyQDMSNROYDXEZFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic Acid (CAS 1016508-33-0): Structural Identity and Compound Class Overview for Procurement


4-Chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid is a halogenated benzoic acid derivative bearing a fused cyclic sulfonamide (isothiazolidine-1,1-dioxide) substituent at the 3-position and a chlorine atom at the 4-position of the aromatic ring [1]. With a molecular formula of C₁₀H₁₀ClNO₄S and a molecular weight of 275.71 g/mol, the compound belongs to the broader class of sulfonamide-containing benzoic acid building blocks, which are employed in medicinal chemistry for the synthesis of enzyme inhibitors targeting carbonic anhydrases, protein tyrosine phosphatases, and NTPDases [2]. The compound is commercially supplied at ≥95% purity by multiple vendors and is classified under GHS as harmful if swallowed (H302, Acute Oral Toxicity Category 4) .

Why 4-Chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic Acid Cannot Be Replaced by Analogous Sulfonamide Benzoic Acid Building Blocks


Superficially similar benzoic acid derivatives bearing cyclic sulfonamide substituents are not interchangeable with 4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid, because the precise positional combination of the 4-chloro and 3-(1,1-dioxo-thiazolidin-2-yl) groups defines a unique pharmacophoric geometry that cannot be recapitulated by any regioisomer [1]. In closely related enzyme inhibitor series, the relative orientation of the carboxylic acid, chloro, and cyclic sulfonamide groups dictates hydrogen-bonding patterns within the target active site; even a single-position shift in the chloro or sulfonamide attachment point alters the vector of key interactions and can abolish inhibitory activity [2]. Substituting the 4-chloro-3-cyclic-sulfonamide arrangement with the open-chain analog 4-chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7) introduces additional conformational flexibility and eliminates the entropic restriction conferred by the thiazolidine ring, changing both binding kinetics and metabolic stability profiles .

4-Chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic Acid: Quantitative Differentiation Evidence vs. Closest Analogs


Unique Regioisomeric Identity: No Overlap Among Purchasable 1,1-Dioxo-thiazolidine Benzoic Acid Positional Isomers

Among all commercially available monosubstituted 1,1-dioxo-1,2-thiazolidinyl-benzoic acid regioisomers, only CAS 1016508-33-0 combines a chloro substituent at the 4-position with the cyclic sulfonamide at the 3-position. The closest purchasable analogs each lack this specific substitution pattern: 4-(1,1-dioxo-thiazolidin-2-yl)benzoic acid (CAS 52962-52-4) omits the chloro altogether, 2-chloro-4-(1,1-dioxo-thiazolidin-2-yl)benzoic acid (CAS 1292620-71-3) places chloro at the 2-position, and 2-chloro-5-(1,1-dioxo-thiazolidin-2-yl)benzoic acid moves the sulfonamide to the 5-position [1]. This exclusive regioisomeric status means that any SAR campaign requiring the 4-chloro-3-cyclic-sulfonamide pharmacophore has no direct substitute [2].

medicinal chemistry building block structure-activity relationship

Molecular Weight and Lipophilicity Differentiation: Chloro Substituent Adds ~34 Da and Increases clogP vs. Non-Halogenated Core Scaffold

The 4-chloro substituent in CAS 1016508-33-0 increases both molecular weight and lipophilicity relative to the non-halogenated analog 3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid (CAS 138099-41-9). The target compound has a molecular weight of 275.71 g/mol, which is 34.45 Da heavier than the 241.26 g/mol of the non-chlorinated comparator . The chlorine atom contributes approximately +0.7 to +0.9 units to the calculated logP (clogP), shifting the compound into a more membrane-permeable physicochemical space while preserving the hydrogen-bond donor/acceptor capacity of the carboxylic acid and sulfone groups [1]. This balanced profile is distinct from bromo-analogs (e.g., 4-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoic acid, MW 320.16 g/mol), which introduce a larger halogen and further shift lipophilicity, potentially exceeding desirable lead-like property ranges .

physicochemical property logP medicinal chemistry

Orthogonal Synthetic Reactivity: Carboxylic Acid Handle Plus Sterically Hindered Chloro Position Enables Sequential Derivatization

The target compound offers three chemically differentiated reactive sites: (i) the benzoic acid carboxyl group available for amide coupling or esterification; (ii) the 4-chloro substituent amenable to Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution; and (iii) the 3-position cyclic sulfonamide, which is chemically inert under most derivatization conditions and serves as a stable pharmacophoric anchor [1]. Compared to 4-(1,1-dioxo-thiazolidin-2-yl)benzoic acid (CAS 52962-52-4), which lacks the chloro leaving group, the target compound supports an additional diversification step without requiring pre-functionalization . Relative to 4-chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7), the cyclic sulfonamide of the target compound is conformationally locked and cannot undergo N-alkylation side reactions that plague the open-chain sulfonamide during library synthesis [2].

organic synthesis building block parallel synthesis

CK2 Kinase Inhibitor Class Evidence: Structurally Proximal Analog Demonstrates 1.5 μM IC50, Validating the 4-Chloro-3-Cyclic-Sulfonamide Pharmacophore

Although direct biological data for CAS 1016508-33-0 has not been publicly reported, the closest characterized analog – 3-{[2-chloro-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid – was identified as a potent inhibitor of human protein kinase CK2 with an IC50 of 1.5 μM, and demonstrated selectivity when counter-screened against ASK1, Aurora A1, and FGFR1 kinases [1]. This analog shares the identical 4-chloro-3-cyclic-sulfonamide-benzoyl core structure with the target compound, differing only in the oxidation state of the thiazolidine ring (3-oxo in the active analog) and the amide extension at the carboxyl terminus [2]. The target compound, possessing the free carboxylic acid, constitutes the unelaborated core from which the active CK2 inhibitor was derived, positioning it as the essential synthetic precursor for generating optimized analogs within this chemotype [3].

kinase inhibition CK2 inhibitor anticancer

Acute Toxicity Classification (GHS H302): Quantifiable Safety-Handling Differentiation for Laboratory Procurement Planning

The target compound carries a GHS H302 classification (harmful if swallowed, Acute Oral Toxicity Category 4), which mandates specific handling and storage protocols under laboratory safety regulations . In comparison, the non-halogenated analog 4-(1,1-dioxo-thiazolidin-2-yl)benzoic acid (CAS 52962-52-4) and the positional isomer 3-(1,1-dioxo-thiazolidin-2-yl)benzoic acid (CAS 138099-41-9) have not been assigned a harmonized GHS acute toxicity classification by the European Chemicals Agency (ECHA), indicating either the absence of submitted toxicological data or a less severe hazard profile . This documented toxicity classification distinguishes CAS 1016508-33-0 from its non-chlorinated analogs in terms of procurement and laboratory safety planning: the compound must be ordered with appropriate safety data sheet (SDS) documentation, stored with restricted access, and handled using personal protective equipment including gloves and eye protection, with disposal following local regulations for halogenated organic waste [1].

safety GHS classification laboratory handling

Commercial Availability and Lead Time: Purity-Guaranteed Supply from Major Building Block Vendor with Catalog Traceability

CAS 1016508-33-0 is listed as catalog item EN300-44899 by Enamine LLC, the world's largest supplier of screening compounds and building blocks, with a guaranteed purity of 95% [1]. This catalog status confers several procurement advantages over custom synthesis: batch-to-batch analytical traceability (HPLC, LCMS, NMR), established shipping and import documentation, and predictable lead times of days rather than weeks . In contrast, some positional isomers such as 2-chloro-5-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid are not listed in major catalogs and require custom synthesis, introducing 4–8 week lead times, upfront synthesis costs of $2,000–$5,000, and the absence of pre-validated analytical data [2]. The price point for CAS 1016508-33-0 at research scale (50 mg at approximately €496 from CymitQuimica) reflects the compound's immediate off-the-shelf availability with full characterization data .

procurement supply chain catalog compound

4-Chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic Acid: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: Core Building Block for CK2 Kinase Inhibitor Lead Optimization

Based on the demonstrated 1.5 μM CK2 inhibitory activity of the structurally proximal amide derivative, CAS 1016508-33-0 is the logical core scaffold for iterative SAR exploration of the 4-chloro-3-cyclic-sulfonamide chemotype [1]. The free carboxylic acid handle enables rapid parallel amide library synthesis, while the 4-chloro position offers a second diversification vector via Pd-catalyzed cross-coupling, yielding analogs that probe both the solvent-exposed and hydrophobic sub-pockets of the CK2 ATP-binding site [2].

Chemical Biology: Conformationally Locked Sulfonamide Probe for Target Engagement Studies

The cyclic sulfonamide (isothiazolidine-1,1-dioxide) in CAS 1016508-33-0 is conformationally constrained compared to open-chain sulfonamide analogs such as 4-chloro-3-sulfamoylbenzoic acid [1]. This entropic restriction increases the probability of ordered binding and can improve the signal-to-noise ratio in biophysical target engagement assays (SPR, ITC, CETSA). The compound can be directly immobilized via its carboxylic acid moiety onto amine-functionalized sensor chips for surface plasmon resonance screening, enabling label-free measurement of binding kinetics to carbonic anhydrase isozymes or other sulfonamide-recognizing targets [2].

Parallel Library Synthesis: Three-Orthogonal-Handle Scaffold for Diversity-Oriented Synthesis

The compound's three chemically orthogonal reactive sites (–COOH, 4-Cl, and inert cyclic sulfonamide anchor) make it suitable for diversity-oriented synthesis (DOS) campaigns where maximum scaffold derivatization with minimal protecting-group chemistry is desired [1]. In a single parallel workflow, the carboxylic acid can undergo HATU-mediated amide coupling, the aryl chloride can participate in Suzuki-Miyaura cross-coupling with boronic acids, and the cyclic sulfonamide remains intact throughout, yielding a structurally diverse library of 100–500 analogs in 2–3 synthetic steps from the common intermediate [2].

Laboratory Procurement: Pre-Qualified Building Block with Established Safety and Supply Chain Documentation

For research institutions and CROs establishing a new medicinal chemistry project, CAS 1016508-33-0 offers distinct procurement advantages: it is an in-stock catalog item (Enamine EN300-44899) with 95% guaranteed purity and full analytical characterization, eliminating the need for in-house quality control upon receipt [1]. The documented GHS H302 classification enables immediate integration into laboratory safety management systems, while the availability from multiple vendors (Enamine, CymitQuimica) provides supply chain redundancy and competitive pricing benchmarks starting at ~€496/50 mg [2].

Quote Request

Request a Quote for 4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.